molecular formula C9H11BrO B1376526 1-Bromo-3-(1-methoxyethyl)benzene CAS No. 120702-27-4

1-Bromo-3-(1-methoxyethyl)benzene

Cat. No. B1376526
CAS RN: 120702-27-4
M. Wt: 215.09 g/mol
InChI Key: ZKSUFDOUHNDHQO-UHFFFAOYSA-N
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Description

1-Bromo-3-(1-methoxyethyl)benzene, also known as 1-Bromo-3-methoxyethylbenzene, is an organic compound with the molecular formula C8H10BrO. It is a colorless, crystalline solid that is insoluble in water. This compound is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Facile Synthesis of Isoindoles

    1-Bromo-3-(1-methoxyethyl)benzene is utilized in the synthesis of isoindoles. A study by Kuroda and Kobayashi (2015) describes a two-step synthesis process for 1-substituted 3-alkoxy-1H-isoindoles using 2-(dialkoxymethyl)phenyllithium compounds, which include derivatives of 1-bromo-2-(dialkoxymethyl)benzenes (Kuroda & Kobayashi, 2015).

  • Total Synthesis of Natural Products

    The compound is used in the total synthesis of biologically active natural products. Akbaba et al. (2010) reported synthesizing a natural product starting from a derivative of 1-bromo-3-(1-methoxyethyl)benzene, demonstrating its application in the creation of complex organic compounds (Akbaba et al., 2010).

  • Building Blocks for Molecular Electronics

    Stuhr-Hansen et al. (2005) presented the use of 1-bromo-4-(methoxymethyl)benzene, a similar compound, as a precursor for the synthesis of molecular wires, highlighting its significance in the field of molecular electronics (Stuhr-Hansen et al., 2005).

Synthesis and Properties of Aryl Bromides

  • Sterically Hindered Aryl Bromides

    Steele et al. (2004) explored the synthesis and properties of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, a structurally related compound, providing insights into the behavior of sterically hindered aryl bromides (Steele, Micha‐Screttas, & Screttas, 2004).

  • Synthesis of Ethynylferrocene Compounds

    The research by Fink et al. (1997) demonstrates the synthesis of ethynylferrocene compounds using derivatives of 1-bromo-3-(1-methoxyethyl)benzene. These compounds have applications in electrochemical studies, showcasing the versatility of this chemical in synthesizing functional materials (Fink et al., 1997).

Applications in Organic Synthesis

  • Arylation in Fragrance Synthesis

    Scrivanti et al. (2008) utilized derivatives of 1-bromo-3-(1-methoxyethyl)benzene in the arylation of β-methallyl alcohol, which is significant in the synthesis of floral fragrances. This study indicates the compound's relevance in fragrance chemistry (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).

  • Electrochemical Bromination

    Kulangiappar, Anbukulandainathan, and Raju (2014) investigated the electrochemical bromination of 4-methoxy toluene, a related compound, highlighting the importance of such processes in organic synthesis (Kulangiappar, Anbukulandainathan, & Raju, 2014).

Mechanism of Action

Target of Action

The primary target of 1-Bromo-3-(1-methoxyethyl)benzene is the benzene ring. The benzene ring is a key component of many biological molecules and plays a crucial role in various biochemical reactions .

Mode of Action

1-Bromo-3-(1-methoxyethyl)benzene undergoes electrophilic aromatic substitution. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It is known that the compound can participate in electrophilic aromatic substitution reactions, which are fundamental to many biochemical pathways .

Result of Action

The compound’s ability to undergo electrophilic aromatic substitution suggests that it could potentially alter the structure of biomolecules containing benzene rings .

properties

IUPAC Name

1-bromo-3-(1-methoxyethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSUFDOUHNDHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred and ice-cooled mixture of 1.09 g (27.4 mmol) NaH (60% in mineral oil) in 20 mL dry DMF was added a solution of 5.00 g (24.9 mmol) 1-(3-bromo-phenyl)-ethanol in 10 mL dry DMF under argon atmosphere. The mixture was stirred for 30 min at 0° C. 1.70 mL (27.4 mmol) methyl iodide was added and stirring was continued for 4 h at RT. The mixture was worked up by adding water, followed by extraction with EtOAc. The combined organic phases were dried over sodium sulfate, filtered and concentrated in vacuo. The crude material was purified by flash chromatography (Cyc/EtOAc=9/1).
Name
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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